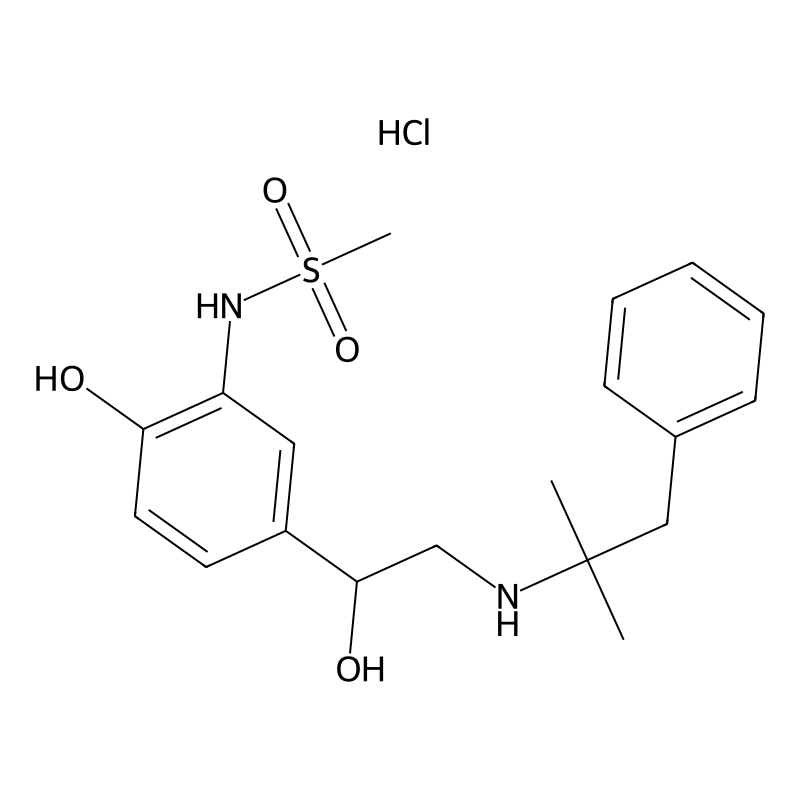

Zinterol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Selective Activation of β2-Adrenoceptors

Zinterol hydrochloride acts as a potent and selective agonist for β2-adrenoceptors []. These receptors are found in various tissues throughout the body, including the lungs, heart, blood vessels, and smooth muscle cells. When Zinterol hydrochloride binds to these receptors, it mimics the effects of natural adrenaline (epinephrine), leading to cellular responses.

The selectivity of Zinterol hydrochloride for β2-adrenoceptors is crucial in research settings. This means it has a higher affinity for β2- compared to other adrenergic receptor subtypes (β1 and β3) []. This selectivity allows researchers to investigate the specific functions of β2-adrenoceptors without significant interference from other pathways.

Potential Areas of Research

Due to its β2-adrenergic agonist properties, Zinterol hydrochloride holds promise for research in various areas, including:

- Relaxation of airways: Stimulation of β2-adrenoceptors in the lungs can cause relaxation of airway smooth muscle, leading to bronchodilation. This makes Zinterol hydrochloride a potential research tool for investigating therapies for asthma and chronic obstructive pulmonary disease (COPD) [].

- Inotropic and chronotropic effects on the heart: β2-adrenoceptor activation can increase the force and rate of heart contractions. Researchers might use Zinterol hydrochloride to study heart function and response to medications [].

- Vascular effects: β2-adrenoceptor stimulation can cause vasodilation (relaxation of blood vessels). Zinterol hydrochloride could be a research tool for investigating blood flow regulation and potential treatments for circulatory disorders [].

Zinterol hydrochloride, with the chemical formula C₁₉H₂₇ClN₂O₄S and CAS number 38241-28-0, is a potent and selective β₂-adrenoceptor agonist. It is characterized by its high affinity for the β₂-receptor (pK_B value of 8.3) compared to a significantly lower affinity for the β₁-receptor (pK_B value of less than 5.7) . This selectivity makes it particularly useful in various pharmacological applications, especially in respiratory therapies.

Zinterol hydrochloride acts as a full agonist at β2-ARs. Upon binding to the receptor, it triggers a cascade of cellular signaling events that ultimately lead to relaxation of smooth muscle cells in the airways, resulting in bronchodilation and improved airflow [].

Note

The detailed intracellular signaling pathway activated by Zinterol hydrochloride is a complex process beyond the scope of this analysis.

Zinterol hydrochloride is for research use only and should not be used in humans or animals without proper training and authorization.

- Toxicity: Studies in rabbits suggest Zinterol hydrochloride can induce ventricular arrhythmias at high doses [].

- Other Hazards: Detailed information on flammability, reactivity, and other safety hazards is not readily available in scientific literature. It is always recommended to handle research chemicals with appropriate personal protective equipment (PPE) and adhere to laboratory safety protocols.

Zinterol hydrochloride is stable under normal conditions but can undergo hydrolysis in highly acidic or basic environments. It does not typically react with strong oxidizing or reducing agents, maintaining stability during standard storage conditions . The compound's structure allows it to interact specifically with β₂-adrenoceptors, leading to downstream signaling pathways that facilitate its biological effects.

Zinterol hydrochloride exhibits significant biological activity as a β₂-adrenoceptor agonist. Its primary mechanism involves the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels within cells. This action results in various physiological responses, including bronchodilation and increased heart rate. The compound has been shown to enhance calcium currents in cardiac myocytes, indicating its role in cardiovascular function .

The synthesis of Zinterol hydrochloride typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the amine: The reaction of a substituted phenyl compound with an appropriate alkyl amine.

- Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.

- Sulfonamide formation: Reacting the amine with a sulfonyl chloride to form the sulfonamide moiety.

- Hydrochloride salt formation: Finally, converting the base form into its hydrochloride salt by treatment with hydrochloric acid.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

Zinterol hydrochloride is primarily used in research settings focusing on respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its selectivity for the β₂-adrenoceptor makes it an ideal candidate for studies related to bronchodilation and cardiovascular effects. Additionally, it is used in pharmacological research to explore receptor signaling pathways and drug interactions .

Interaction studies have demonstrated that Zinterol hydrochloride can influence various physiological systems through its action on β₂-adrenoceptors. It has been shown to interact with other signaling molecules, enhancing calcium influx in cardiac tissues and modulating neurotransmitter release in neuronal tissues . Furthermore, studies indicate potential interactions with other adrenergic drugs, necessitating careful consideration during co-administration in therapeutic settings.

Zinterol hydrochloride shares structural and functional similarities with several other β-adrenoceptor agonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Selectivity | Primary Use | Unique Features |

|---|---|---|---|

| Salbutamol | High | Asthma treatment | Short-acting; commonly used as a rescue inhaler |

| Formoterol | High | Asthma/COPD management | Long-acting; provides sustained bronchodilation |

| Terbutaline | Moderate | Asthma treatment | Used as a tocolytic agent for preterm labor |

| Zinterol hydrochloride | Very High | Research on respiratory diseases | Selective for β₂-receptors with unique pharmacological profiles |

Zinterol hydrochloride's unique selectivity for β₂-receptors makes it particularly valuable in research settings aimed at understanding receptor-specific actions and therapeutic potentials .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant

Other CAS

38241-28-0

Wikipedia

Dates

2: Pabbidi MR, Ji X, Maxwell JT, Mignery GA, Samarel AM, Lipsius SL. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes. PLoS One. 2016 Dec 15;11(12):e0168505. doi: 10.1371/journal.pone.0168505. eCollection 2016. PubMed PMID: 27977772; PubMed Central PMCID: PMC5158063.

3: Sysa-Shah P, Tocchetti CG, Gupta M, Rainer PP, Shen X, Kang BH, Belmonte F, Li J, Xu Y, Guo X, Bedja D, Gao WD, Paolocci N, Rath R, Sawyer DB, Naga Prasad SV, Gabrielson K. Bidirectional cross-regulation between ErbB2 and β-adrenergic signalling pathways. Cardiovasc Res. 2016 Mar 1;109(3):358-73. doi: 10.1093/cvr/cvv274. Epub 2015 Dec 21. PubMed PMID: 26692570; PubMed Central PMCID: PMC4752042.

4: Li T, Cao J, Li Z, Wang X, He P. Broad screening and identification of β-agonists in feed and animal body fluid and tissues using ultra-high performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry combined with spectra library search. Food Chem. 2016 Feb 1;192:188-96. doi: 10.1016/j.foodchem.2015.06.104. Epub 2015 Jun 30. PubMed PMID: 26304337.

5: Oliveira ES, Pereira AH, Cardoso AC, Franchini KG, Bassani JW, Bassani RA. Atrial chronotropic reactivity to catecholamines in neonatal rats: Contribution of β-adrenoceptor subtypes. Eur J Pharmacol. 2015 Oct 5;764:385-94. doi: 10.1016/j.ejphar.2015.07.031. Epub 2015 Jul 14. PubMed PMID: 26187314.

6: Regiart M, Escudero LA, Aranda P, Martinez NA, Bertolino FA, Raba J. Copper nanoparticles applied to the preconcentration and electrochemical determination of β-adrenergic agonist: an efficient tool for the control of meat production. Talanta. 2015 Apr;135:138-44. doi: 10.1016/j.talanta.2014.12.026. Epub 2014 Dec 30. PubMed PMID: 25640137.

7: Bond RC, Choisy SC, Bryant SM, Hancox JC, James AF. Inhibition of a TREK-like K+ channel current by noradrenaline requires both β1- and β2-adrenoceptors in rat atrial myocytes. Cardiovasc Res. 2014 Oct 1;104(1):206-15. doi: 10.1093/cvr/cvu192. Epub 2014 Sep 9. PubMed PMID: 25205295; PubMed Central PMCID: PMC4174890.

8: Gibbs M. Reflections on glycogen and β-amyloid: why does glycogenolytic β2-adrenoceptor stimulation not rescue memory after β-amyloid? Metab Brain Dis. 2015 Feb;30(1):345-52. doi: 10.1007/s11011-014-9563-y. Epub 2014 May 9. Review. PubMed PMID: 24810634.

9: Bryant S, Kimura TE, Kong CH, Watson JJ, Chase A, Suleiman MS, James AF, Orchard CH. Stimulation of ICa by basal PKA activity is facilitated by caveolin-3 in cardiac ventricular myocytes. J Mol Cell Cardiol. 2014 Mar;68:47-55. doi: 10.1016/j.yjmcc.2013.12.026. Epub 2014 Jan 9. PubMed PMID: 24412535; PubMed Central PMCID: PMC3980375.

10: Gibbs ME, Hutchinson DS. Rapid turnover of glycogen in memory formation. Neurochem Res. 2012 Nov;37(11):2456-63. doi: 10.1007/s11064-012-0805-2. Epub 2012 Jun 5. PubMed PMID: 22664636.

11: Macdougall DA, Agarwal SR, Stopford EA, Chu H, Collins JA, Longster AL, Colyer J, Harvey RD, Calaghan S. Caveolae compartmentalise β2-adrenoceptor signals by curtailing cAMP production and maintaining phosphatase activity in the sarcoplasmic reticulum of the adult ventricular myocyte. J Mol Cell Cardiol. 2012 Feb;52(2):388-400. doi: 10.1016/j.yjmcc.2011.06.014. Epub 2011 Jun 26. PubMed PMID: 21740911; PubMed Central PMCID: PMC3270222.

12: Pabbidi MR, Ji X, Samarel AM, Lipsius SL. Laminin enhances beta(2)-adrenergic receptor stimulation of L-type Ca(2+) current via cytosolic phospholipase A(2) signalling in cat atrial myocytes. J Physiol. 2009 Oct 15;587(Pt 20):4785-97. doi: 10.1113/jphysiol.2009.179226. Epub 2009 Aug 24. PubMed PMID: 19703961; PubMed Central PMCID: PMC2770147.

13: Sato M, Hutchinson DS, Evans BA, Summers RJ. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)prop yl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl] benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor. Mol Pharmacol. 2008 Nov;74(5):1417-28. doi: 10.1124/mol.108.046979. Epub 2008 Aug 6. PubMed PMID: 18684840.

14: Hutchinson DS, Summers RJ, Gibbs ME. Energy metabolism and memory processing: role of glucose transport and glycogen in responses to adrenoceptor activation in the chicken. Brain Res Bull. 2008 Jun 15;76(3):224-34. doi: 10.1016/j.brainresbull.2008.02.019. Epub 2008 Mar 6. Review. PubMed PMID: 18498935.

15: Desantiago J, Ai X, Islam M, Acuna G, Ziolo MT, Bers DM, Pogwizd SM. Arrhythmogenic effects of beta2-adrenergic stimulation in the failing heart are attributable to enhanced sarcoplasmic reticulum Ca load. Circ Res. 2008 Jun 6;102(11):1389-97. doi: 10.1161/CIRCRESAHA.107.169011. Epub 2008 May 8. PubMed PMID: 18467626; PubMed Central PMCID: PMC2585979.

16: McConville P, Lakatta EG, Spencer RG. Greater glycogen utilization during 1- than 2-adrenergic receptor stimulation in the isolated perfused rat heart. Am J Physiol Endocrinol Metab. 2007 Dec;293(6):E1828-35. Epub 2007 Oct 2. PubMed PMID: 17911346.

17: Collis LP, Srivastava S, Coetzee WA, Artman M. beta2-Adrenergic receptor agonists stimulate L-type calcium current independent of PKA in newborn rabbit ventricular myocytes. Am J Physiol Heart Circ Physiol. 2007 Nov;293(5):H2826-35. Epub 2007 Aug 24. PubMed PMID: 17720773.

18: Hutchinson DS, Summers RJ, Gibbs ME. Beta2- and beta3-adrenoceptors activate glucose uptake in chick astrocytes by distinct mechanisms: a mechanism for memory enhancement? J Neurochem. 2007 Nov;103(3):997-1008. Epub 2007 Aug 6. PubMed PMID: 17680985.

19: Molenaar P, Savarimuthu SM, Sarsero D, Chen L, Semmler AB, Carle A, Yang I, Bartel S, Vetter D, Beyerdörfer I, Krause EG, Kaumann AJ. (-)-Adrenaline elicits positive inotropic, lusitropic, and biochemical effects through beta2 -adrenoceptors in human atrial myocardium from nonfailing and failing hearts, consistent with Gs coupling but not with Gi coupling. Naunyn Schmiedebergs Arch Pharmacol. 2007 Mar;375(1):11-28. Epub 2007 Feb 13. PubMed PMID: 17295024.

20: Hutchinson DS, Chernogubova E, Sato M, Summers RJ, Bengtsson T. Agonist effects of zinterol at the mouse and human beta(3)-adrenoceptor. Naunyn Schmiedebergs Arch Pharmacol. 2006 May;373(2):158-68. Epub 2006 Apr 7. PubMed PMID: 16601951.